2-(Ethylthio)-2-methylpropanenitrile

Description

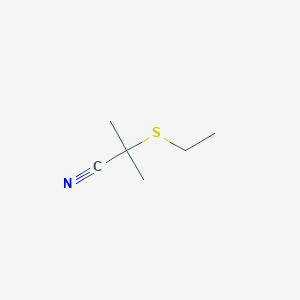

However, based on its name, the compound is structurally characterized by a nitrile group, a methyl group, and an ethylthio substituent at the second carbon of a propane backbone. Such organosulfur nitriles are often intermediates in agrochemical or pharmaceutical synthesis. While specific properties (e.g., molecular weight, reactivity) are unavailable in the provided sources, comparisons can be inferred from structurally related compounds in the evidence, as detailed below.

Properties

CAS No. |

36705-64-3 |

|---|---|

Molecular Formula |

C6H11NS |

Molecular Weight |

129.23 g/mol |

IUPAC Name |

2-ethylsulfanyl-2-methylpropanenitrile |

InChI |

InChI=1S/C6H11NS/c1-4-8-6(2,3)5-7/h4H2,1-3H3 |

InChI Key |

UTJUCRVPRCSCTQ-UHFFFAOYSA-N |

Canonical SMILES |

CCSC(C)(C)C#N |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The evidence includes two structurally analogous nitriles: 2-(2-chlorophenyl)-2-(propylamino)propanenitrile () and 3-[(2-Ethylhexyl)thio]-2-methylpropanenitrile (). A comparative analysis is presented:

Table 1: Structural and Physicochemical Properties

*Hypothetical data inferred from nomenclature; †Estimated based on standard atomic weights.

Key Differences and Implications:

The 2-ethylhexylthio chain in ’s compound enhances hydrophobicity compared to the shorter ethylthio group in the target compound, likely affecting solubility and partition coefficients .

Molecular Weight and Applications: ’s compound (MW 222.71) is heavier due to the chlorophenyl and propylamino groups, making it suitable for applications requiring aromatic interactions (e.g., drug precursors) .

Functional Group Diversity :

- The amine group in ’s compound enables hydrogen bonding and coordination chemistry, contrasting with the purely hydrophobic thioethers in the other compounds .

Research Findings and Limitations

- Synthetic Pathways : ’s compound (3-[(2-Ethylhexyl)thio]-2-methylpropanenitrile) may share synthetic routes with the target compound, such as thiol-ene coupling or nucleophilic substitution, but the longer alkyl chain necessitates optimized reaction conditions .

- Thermal Stability : Thioether-containing nitriles (e.g., ) typically exhibit moderate thermal stability, though phenyl-substituted analogs () may decompose at lower temperatures due to aryl chloride reactivity .

- Toxicity and Handling : Chlorinated aryl nitriles () often require stringent safety protocols compared to aliphatic thioethers, which are generally less toxic .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.